molecular formula C18H16BrFN2O2S B2942098 (Z)-2-bromo-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865248-74-4

(Z)-2-bromo-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2942098
M. Wt: 423.3
InChI Key: DTEIQHHMZNRTHE-UZYVYHOESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzothiazoles are heterocyclic aromatic hydrocarbons containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures . They have been explored for a variety of therapeutic applications which makes this scaffold an interesting moiety for designing new broad-spectrum pharmacophore .


Synthesis Analysis

Benzothiazole derivatives are often synthesized through coupling reactions. For example, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid to yield intermediate compounds . These intermediates can then be treated with various reagents to yield the final derivatives .


Molecular Structure Analysis

The structure of benzothiazole derivatives can be analyzed based on IR, 1H, 13C NMR and mass spectral data . These techniques can provide information about the functional groups present in the molecule and their arrangement.


Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions depending on the functional groups present in the molecule. For example, they can participate in copper (I) catalyzed azide-alkyne cycloaddition reactions .

Scientific Research Applications

Photophysical Properties

Compounds with similar structural motifs, such as benzothiazoles and their derivatives, have been investigated for their photophysical properties. For instance, zinc phthalocyanines substituted with benzothiazole-derived Schiff bases have shown high singlet oxygen quantum yields, making them promising for photodynamic therapy in cancer treatment due to their good fluorescence properties and appropriate photodegradation quantum yields (Pişkin, Canpolat, & Öztürk, 2020). Similarly, benzothiazole and benzimidazole conjugates have been developed as fluorescent sensors for metal ions, which can be used in environmental monitoring and bioimaging (Suman et al., 2019).

Antimicrobial Activity

Several studies have focused on the antimicrobial potential of benzothiazole derivatives. Fluorobenzamides containing thiazole and thiazolidine moieties have been synthesized, displaying significant antimicrobial activity against various bacterial and fungal strains. The presence of a fluorine atom in these compounds enhances their antimicrobial efficacy (Desai, Rajpara, & Joshi, 2013). Another example includes thiazolidin-4-one derivatives, which have shown promise as both antimicrobial and anticancer agents, indicating a broad spectrum of biological activities (Deep et al., 2016).

Cancer Research

The exploration of benzothiazole derivatives extends into cancer research, where these compounds have been evaluated for their anticancer properties. Co(II) complexes of thiazole-containing compounds, for example, have demonstrated potential as anticancer agents through fluorescence studies and in vitro cytotoxicity assays (Vellaiswamy & Ramaswamy, 2017). The synthesis of novel benzothiazole acylhydrazones has further contributed to this field, providing new insights into the design of effective anticancer drugs (Osmaniye et al., 2018).

Future Directions

Benzothiazole derivatives have shown promise in various therapeutic applications, including as anti-inflammatory and antibacterial agents . Future research could focus on optimizing the structure of these compounds to improve their efficacy and safety profile.

properties

IUPAC Name

2-bromo-N-[3-(2-ethoxyethyl)-4-fluoro-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrFN2O2S/c1-2-24-11-10-22-16-14(20)8-5-9-15(16)25-18(22)21-17(23)12-6-3-4-7-13(12)19/h3-9H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTEIQHHMZNRTHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=CC=C3Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-bromo-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide

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